Ritipenem

MRSA MIC90 Penicillin-Binding Protein

Ritipenem (FCE is a synthetic β-lactam antibiotic belonging to the penem class, a structural hybrid of penicillins and cephalosporins. It exhibits broad-spectrum bacteriolytic activity against Gram-positive and Gram-negative bacteria, with an activity profile similar to imipenem but notably lacking activity against Pseudomonas aeruginosa.

Molecular Formula C10H12N2O6S
Molecular Weight 288.28 g/mol
CAS No. 84845-57-8
Cat. No. B1198812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRitipenem
CAS84845-57-8
SynonymsFCE 22101
FCE-22101
ritipenem
ritipenem sodium
Molecular FormulaC10H12N2O6S
Molecular Weight288.28 g/mol
Structural Identifiers
SMILESCC(C1C2N(C1=O)C(=C(S2)COC(=O)N)C(=O)O)O
InChIInChI=1S/C10H12N2O6S/c1-3(13)5-7(14)12-6(9(15)16)4(19-8(5)12)2-18-10(11)17/h3,5,8,13H,2H2,1H3,(H2,11,17)(H,15,16)/t3-,5+,8-/m1/s1
InChIKeyIKQNRQOUOZJHTR-UWBRJAPDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ritipenem (CAS 84845-57-8) Procurement Guide: Oral Penem Antibiotic with Differentiated DHP-I Stability and MRSA Activity


Ritipenem (FCE 22101) is a synthetic β-lactam antibiotic belonging to the penem class, a structural hybrid of penicillins and cephalosporins . It exhibits broad-spectrum bacteriolytic activity against Gram-positive and Gram-negative bacteria, with an activity profile similar to imipenem but notably lacking activity against Pseudomonas aeruginosa . Ritipenem is delivered clinically as the orally bioavailable acetoxymethyl ester prodrug ritipenem acoxil (FCE 22891, Penemac®), making it one of the few oral penem antibiotics developed for clinical use . Its stability against human renal dehydropeptidase-I (DHP-I) distinguishes it from imipenem by eliminating the mandatory requirement for co-administration with a DHP-I inhibitor such as cilastatin .

Why In-Class Penem and Carbapenem Substitution Fails for Ritipenem: Key Differentiators That Prevent Interchangeability


Although ritipenem shares the β-lactam pharmacophore with carbapenems such as imipenem and other penems such as faropenem, critical differences in DHP-I susceptibility, oral bioavailability, penicillin-binding protein (PBP) affinity profiles, and bacteriolytic potency make simple in-class substitution scientifically unsound . Imipenem requires co-formulation with the DHP-I inhibitor cilastatin to achieve adequate urinary concentrations, whereas ritipenem's intrinsic DHP-I stability permits stand-alone oral or parenteral administration . Furthermore, ritipenem demonstrates a 16-fold lower MIC90 against methicillin-resistant Staphylococcus aureus (MRSA) compared with imipenem, reflecting distinct PBP-2′ binding characteristics . These pharmacologic divergences produce meaningful differences in clinical applicability that cannot be extrapolated from carbapenem-class averages.

Ritipenem Quantitative Differentiation Evidence: Head-to-Head Data Against Imipenem, Faropenem, and Cefotiam Hexetil


16-Fold Superior MRSA Activity: Ritipenem (FCE 22101) MIC90 of 1 mg/L vs Imipenem MIC90 of 16 mg/L

Against 47 clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA), the MIC90 of ritipenem (FCE 22101) was 1 mg/L, whereas imipenem exhibited an MIC90 of 16 mg/L under identical test conditions—a 16-fold potency advantage for ritipenem . The I50 of FCE 22101 for PBP 2′ (the low-affinity PBP mediating methicillin resistance) was 4 mg/L, suggesting that the compound retains meaningful target engagement even in MRSA strains .

MRSA MIC90 Penicillin-Binding Protein

Renal DHP-I Stability Eliminating Mandatory Cilastatin Co-Administration: Ritipenem vs Imipenem

Ritipenem was demonstrated to be more stable against human renal dehydropeptidase-I (DHP-I) than imipenem in direct comparative testing . Pharmacokinetic studies show that without cilastatin co-administration, intravenously administered FCE 22101 achieved urinary recovery of 17.5–53.0%, and when co-administered with cilastatin, urinary recovery increased to 73.2–91.8%, confirming partial but clinically sufficient intrinsic DHP-I stability . By contrast, imipenem administered without cilastatin undergoes extensive renal hydrolysis, yielding therapeutically inadequate urinary concentrations and necessitating mandatory co-formulation .

Renal Dehydropeptidase-I DHP-I Stability Cilastatin Sparing

Oral Bioavailability of Ritipenem Acoxil: 42% Absolute Bioavailability Enables Oral Penem Therapy Unattainable with Imipenem

Ritipenem acoxil (FCE 22891), the acetoxymethyl ester oral prodrug, demonstrated an absolute oral bioavailability of 42 ± 11% in healthy volunteers, with linear pharmacokinetics and an AUC (0–∞) of 11.9 ± 3.5 mg·h/L following single-dose administration . Plasma half-life of the active moiety ritipenem was approximately 0.7 h, with no significant accumulation upon multiple dosing (500 mg three times daily for 10 days) and a mean AUC (0–8 h) of about 10 mg·h/L . Imipenem, by contrast, has no oral formulation and exhibits negligible oral bioavailability, restricting its use to parenteral administration .

Oral Bioavailability Prodrug Pharmacokinetics

Superior Bacteriolytic Potency Against Haemophilus influenzae: Ritipenem Achieves Lysis at 1× MIC vs Fropenem and Cefdinir Requiring 4× MIC

Ritipenem exhibited highly potent bacteriolytic activity against Haemophilus influenzae, achieving rapid bacterial lysis and decreases in culture turbidity at concentrations equal to its MIC (1× MIC) . In the same study, the structurally related oral penem fropenem (faropenem) and the oral cephalosporin cefdinir required concentrations of four times their respective MICs (4× MIC) to elicit comparable bacteriolysis and morphological destruction of H. influenzae cells . This difference was mechanistically associated with the preferential binding of ritipenem to PBP 1b, whereas cefdinir showed high affinity for PBPs 3a and 3b, whose binding was shown to interfere with lysis .

Haemophilus influenzae Bacteriolytic Activity PBP Affinity

Demonstrated Clinical Equivalence to Cefotiam Hexetil in Bacterial Pneumonia: Double-Blind Efficacy Rates of 91.8% vs 94.9%

In a multicenter, double-blind, randomized controlled trial comparing ritipenem acoxil (RIPM-AC) with cefotiam hexetil (CTM-HE) in patients with bacterial pneumonia, the clinical efficacy rates (excellent + good) were 91.8% (67/73) in the RIPM-AC group and 94.9% (75/79) in the CTM-HE group, with no statistically significant difference, formally demonstrating clinical equivalence . Both drugs were administered orally at 200 mg three times daily for 14 days. The bacterial eradication rates were 84.6% (22/26) for RIPM-AC and 91.7% (22/24) for CTM-HE, also without significant difference. Side effect incidence was 9.6% vs 4.9% and abnormal laboratory findings were 26.7% vs 15.6%, neither difference being statistically significant .

Bacterial Pneumonia Clinical Efficacy Double-Blind Trial

Procurement-Relevant Application Scenarios for Ritipenem Based on Quantitative Differentiation Evidence


MRSA-Infected Respiratory or Skin Infections Requiring Oral Step-Down Therapy

In settings where MRSA coverage is required but oral therapeutic options are limited, ritipenem acoxil offers a unique value proposition. Its MIC90 of 1 mg/L against MRSA—16-fold lower than imipenem's 16 mg/L —combined with 42% absolute oral bioavailability enables oral outpatient continuation of therapy for infections that would otherwise mandate prolonged parenteral antibiotics. This is particularly relevant for moderate MRSA infections where linezolid or vancomycin oral options are limited by toxicity, drug interactions, or bioavailability concerns.

Haemophilus influenzae Respiratory Tract Infections Requiring Rapid Bacteriolysis

For severe community-acquired pneumonia or acute exacerbations of chronic bronchitis where H. influenzae is a predominant pathogen, ritipenem's ability to achieve bacteriolysis at the MIC (1×) rather than at 4× MIC as required by faropenem or cefdinir provides a pharmacodynamic advantage. Tissue concentrations at or above the MIC are more likely to achieve rapid bacterial killing, potentially translating into faster clinical resolution. This differentiation is directly relevant for procurement decisions where treatment guidelines prioritize bactericidal over bacteriostatic coverage.

Oral Penem Therapy Without DHP-I Inhibitor Co-Administration for Renally Compromised Patients

Unlike imipenem, which mandates co-administration with the DHP-I inhibitor cilastatin to prevent renal hydrolysis and nephrotoxicity , ritipenem's intrinsic DHP-I stability permits stand-alone oral therapy. This simplifies the therapeutic regimen, reduces the potential for cilastatin-related adverse events, and is particularly advantageous in patients with renal impairment where cilastatin accumulation is a concern. For procurement, this translates into a single-agent formulation with reduced manufacturing and regulatory complexity compared with fixed-dose combinations.

Clinical Trials or Research Requiring an Orally Bioavailable Penem with Validated Comparator Data

For academic or industry research programs investigating β-lactam pharmacokinetics, PBP binding, or clinical outcomes in Gram-positive and anaerobic infections, ritipenem is supported by a robust evidence base including double-blind clinical efficacy data against cefotiam hexetil (91.8% vs 94.9%) , quantitative PBP affinity comparisons with imipenem, and directly comparative MIC90 data. The compound's well-characterized oral prodrug pharmacokinetics and established clinical safety profile make it a suitable reference compound for penem-class research, particularly where oral bioavailability is a prerequisite.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ritipenem

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.